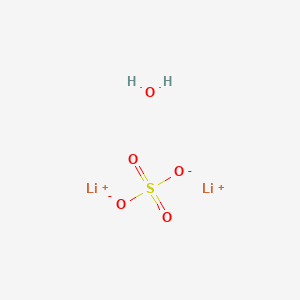

Lithium sulfate monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10102-25-7 |

|---|---|

Molecular Formula |

H4LiO5S |

Molecular Weight |

123.1 g/mol |

IUPAC Name |

dilithium;sulfate;hydrate |

InChI |

InChI=1S/Li.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

NKEPWRHODHQIRS-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

[Li].O.OS(=O)(=O)O |

Other CAS No. |

10102-25-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lithium Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O). The information presented herein is curated for professionals in research, scientific, and drug development fields who require a detailed understanding of the crystallographic properties of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for crystal structure determination, and provides visualizations of the experimental workflow and the compound's coordination environment.

Quantitative Crystallographic Data

The crystal structure of lithium sulfate monohydrate has been determined by single-crystal X-ray diffraction and neutron diffraction studies. It crystallizes in the monoclinic system with the space group P2₁. A summary of the crystallographic data from various studies is presented in Table 1 for comparative analysis.

| Parameter | Value (X-ray Diffraction) | Value (Neutron Diffraction) | Reference |

| Crystal System | Monoclinic | Monoclinic | [1][2] |

| Space Group | P2₁ | P2₁ | [1][2] |

| a (Å) | 5.454 | 5.45 | [1][3] |

| b (Å) | 4.857 | 4.87 | [1][3] |

| c (Å) | 8.173 | 8.14 | [1][3] |

| β (°) | 107.22 | 107.35 | [1][3] |

| Volume (ų) | 206.5 | 204.4 | [Calculated] |

| Z | 2 | 2 | [Calculated] |

| Density (calculated) (g/cm³) | 2.06 | 2.08 | [Calculated] |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis and structure refinement. The following protocols are based on established methodologies reported in the literature.[1][2][3]

Single Crystal Growth

High-quality single crystals of this compound suitable for diffraction studies are typically grown from an aqueous solution.

-

Preparation of Saturated Solution: A saturated solution of lithium sulfate (Li₂SO₄) is prepared by dissolving the salt in deionized water at a slightly elevated temperature with constant stirring.

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then allowed to evaporate slowly at a constant temperature (typically room temperature). The container is loosely covered to control the rate of evaporation.

-

Crystal Harvesting: Over a period of several days to weeks, well-formed single crystals will nucleate and grow. Crystals with dimensions of approximately 0.2-0.5 mm are selected for diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software. This process determines the unit cell parameters and the space group.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction.

-

Crystal Selection and Mounting: A larger single crystal than that used for X-ray diffraction is typically required. The crystal is mounted on a suitable holder for the neutron beamline.

-

Data Collection: The crystal is placed in a neutron beam, and the diffraction data are collected using a neutron detector.

-

Structure Refinement: The atomic positions obtained from the X-ray diffraction study are used as a starting model. The neutron diffraction data are then used to refine the positions of all atoms, with a particular focus on the hydrogen atoms of the water molecule.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining a crystal structure using diffraction methods.

Coordination Environment in this compound

The crystal structure of this compound consists of lithium cations, sulfate anions, and water molecules linked by electrostatic interactions and hydrogen bonds. There are two distinct lithium ion environments. One lithium ion (Li1) is coordinated by four oxygen atoms from four different sulfate groups. The other lithium ion (Li2) is coordinated by three oxygen atoms from sulfate groups and one oxygen atom from a water molecule.[4] The sulfate ion is a regular tetrahedron. The water molecule forms hydrogen bonds with oxygen atoms of neighboring sulfate ions.

References

Physicochemical properties of lithium sulfate monohydrate

An In-depth Technical Guide to the Physicochemical Properties of Lithium Sulfate (B86663) Monohydrate

Introduction

Lithium sulfate monohydrate (Li₂SO₄·H₂O) is a hydrated inorganic salt with significant utility across various scientific and industrial domains, including specialty glass manufacturing, battery technology research, and pharmaceuticals.[1][2][3] In the context of drug development and formulation, a thorough understanding of its fundamental physicochemical properties is critical for ensuring stability, controlling reactivity, and developing robust drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental methodologies and structured data for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound presents as a white, odorless, crystalline solid.[1] It is the most common form of lithium sulfate due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[3][4] A summary of its key quantitative properties is presented in Table 1.

Data Presentation: Physical Properties of this compound

| Property | Value | Units | Experimental Method |

| Molar Mass | 127.96 | g/mol | Calculation from atomic weights[1][2] |

| Appearance | White, odorless crystalline solid | - | Visual Inspection[1] |

| Crystal System | Monoclinic[1][5] | - | Single-Crystal X-ray Diffraction |

| Space Group | P2₁ | - | Single-Crystal X-ray Diffraction[1] |

| Unit Cell Parameters | a = 5.43 Å, b = 4.81 Å, c = 8.14 Å, β = 107.35° | Å, ° | Single-Crystal X-ray Diffraction[1] |

| Density | 2.06 | g/cm³ | Pycnometer Method[1][4][6] |

| Decomposition Point | ~130 - 140 | °C | Thermogravimetric Analysis (TGA)[1][6][7][8] |

| Solubility in Water | 34.9 g/100 mL at 25°C; 29.2 g/100 mL at 100°C | g/100 mL | Isothermal Equilibrium Method[1][4][6] |

| Solubility | Insoluble in absolute ethanol, acetone, and pyridine | - | Solubility Testing[4][6] |

| Refractive Index | 1.465 | - | Refractometry[1][6] |

Thermal Behavior

Upon heating, this compound undergoes a well-defined, multi-stage thermal decomposition. Initially, it loses its water of crystallization between 130°C and 140°C to form the anhydrous salt (Li₂SO₄).[1][6][7] This dehydration process can be precisely studied using thermogravimetric analysis (TGA).[9][10] The anhydrous form is stable until approximately 575°C, at which point it undergoes a phase transition from a monoclinic to a face-centered cubic crystal structure.[1][3][4] The anhydrous salt ultimately melts at 859-860°C.[1][4][11]

Caption: Thermal decomposition and phase transition pathway of this compound.

Solubility Profile

This compound is readily soluble in water.[3][7] Uniquely, it exhibits retrograde solubility, meaning its solubility decreases as the temperature of the water increases.[4][12] This phenomenon occurs because the dissolution process is exothermic.[3][4] This property is shared with a few other inorganic compounds, such as lanthanoid sulfates and certain calcium sulfates.[4][12] The compound is insoluble in non-polar organic solvents like acetone, absolute ethanol, and pyridine.[4][6]

Aqueous Solution Chemistry

In an aqueous solution, this compound dissociates completely into lithium ions (Li⁺) and sulfate ions (SO₄²⁻).[1][7] The resulting solution is neutral.[1] The dissolution in water is an exothermic process, leading to an increase in the solution's temperature.[4]

Experimental Protocols

The accurate characterization of this compound relies on standardized experimental protocols. The methodologies for key analytical techniques are detailed below.

Caption: Experimental workflow for the physicochemical characterization of Li₂SO₄·H₂O.

Single-Crystal X-ray Diffraction (XRD)

This technique is the definitive method for determining the precise crystal structure.

-

Protocol:

-

Crystal Growth: High-quality single crystals of this compound (0.1-0.3 mm) are grown via slow evaporation of a saturated aqueous solution at room temperature.[1]

-

Mounting: A suitable crystal is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed within an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] The crystal is rotated, and the resulting diffraction patterns are collected on a detector over a range of angles.[1]

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding information on the unit cell dimensions, space group, and atomic positions.[5]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of the material.

-

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed into a TGA/DSC pan (e.g., aluminum or alumina).[13][14]

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere.[13]

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 1000°C).[14][15]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, identifying dehydration and decomposition events. The DSC curve plots heat flow versus temperature, identifying endothermic (e.g., dehydration, melting) and exothermic events.[15] The number of water molecules can be calculated from the mass loss percentage during the dehydration step.[14]

-

Isothermal Equilibrium Method (Solubility Determination)

This method is used to determine the solubility of the salt at various temperatures.

-

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a sealed, jacketed vessel equipped with a stirrer.[16][17]

-

Equilibration: The mixture is stirred at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Withdrawal: A sample of the supernatant liquid is withdrawn using a syringe fitted with a filter to prevent undissolved solid from being collected.[17]

-

Concentration Analysis: The mass of the collected solution is determined. The solvent (water) is then evaporated in an oven until a constant weight of the dry salt is achieved.[17]

-

Calculation: The solubility is calculated as grams of salt per 100 g or 100 mL of solvent.

-

Temperature Variation: The process is repeated at different temperatures to construct a solubility curve.[16]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the chemical bonds and functional groups within the crystal lattice.

-

FTIR Protocol (KBr Pellet):

-

A small amount of finely ground this compound is mixed with dry potassium bromide (KBr).[18]

-

The mixture is pressed under high pressure to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[19][20]

-

-

Raman Protocol:

-

A sample of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

A laser beam is focused on the sample.

-

The scattered light is collected and analyzed by the Raman spectrometer to generate a spectrum showing the vibrational modes of the sulfate ions, lithium-oxygen bonds, and water of hydration.[20][21]

-

Conclusion

This compound is a stable inorganic compound with well-defined physicochemical properties. Its monoclinic crystal structure, distinct thermal decomposition pathway, and unusual retrograde solubility in water are its most notable characteristics. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar hydrated salts, which is essential for its application in scientific research and pharmaceutical development. The quantitative data and methodologies presented serve as a critical resource for formulation scientists and researchers, enabling precise control and prediction of the material's behavior in various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. LITHIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 4. Lithium sulfate - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | 10102-25-7 [chemicalbook.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. This compound [chemister.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovering the kinetics of thermal decomposition during continuous cooling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. 10102-25-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound, 99.0+%, 10102-25-7 [chemkits.eu]

- 13. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fountainheadpress.com [fountainheadpress.com]

- 17. scribd.com [scribd.com]

- 18. This compound | H2Li2O5S | CID 165815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Infrared Spectra and Lattice Vibrations of Li2SO4·H2O | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Raman Spectrum of the Li2SO4-MgSO4-H2O System: Excess Spectrum and Hydration Shell Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of High-Purity Lithium Sulfate Monohydrate

Introduction

Lithium sulfate (B86663) (Li₂SO₄) is a key inorganic compound, serving as a critical intermediate in the production of high-purity lithium materials.[1] Its monohydrate form, Li₂SO₄·H₂O, is particularly significant in various industrial applications, including pharmaceuticals, specialized glass and ceramics, and most notably, as a precursor for cathode materials in the burgeoning lithium-ion battery industry.[1][2][3] The performance and safety of these end-products, especially batteries, are directly influenced by the purity of the raw materials.[2] Impurities such as sodium, calcium, magnesium, and other metals can adversely affect crystallization quality, ion-exchange performance, and the electrochemical stability of batteries.[2] Consequently, the development of robust and scalable methods to produce high-purity lithium sulfate monohydrate is of paramount importance for researchers and manufacturers.

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of high-purity this compound, intended for researchers, scientists, and professionals in chemical and drug development.

Core Synthesis Methodologies

The synthesis of lithium sulfate is primarily achieved through acid-base neutralization reactions or extraction from natural sources. The choice of method often depends on the available starting materials and the desired purity level.

1. From Lithium Carbonate: The most common laboratory and industrial method involves the reaction of lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄).[1][3] This process is favored for its straightforward chemistry and the potential for high purity when properly controlled.[1] The reaction proceeds as a classic acid-base neutralization, producing lithium sulfate, water, and carbon dioxide gas, with the evolution of CO₂ driving the reaction to completion.[1]

-

Balanced Chemical Equation: Li₂CO₃(s) + H₂SO₄(aq) → Li₂SO₄(aq) + H₂O(l) + CO₂(g)[1]

2. From Lithium Hydroxide (B78521): An alternative neutralization reaction uses lithium hydroxide (LiOH) as the starting material. This method is also widely used industrially.[3][4][5]

-

Balanced Chemical Equation: 2LiOH(aq) + H₂SO₄(aq) → Li₂SO₄(aq) + 2H₂O(l)[4]

3. From Spodumene Ore: In mineral-based production, lithium is extracted from ores like spodumene.[3] The process typically involves:

-

High-temperature calcination (1000–1100°C) to convert the crystal structure (α-spodumene to β-spodumene) to a more reactive form.[3][6]

-

Reaction with concentrated sulfuric acid in an "acid leaching" or "acidifying roasting" step to produce soluble lithium sulfate.[3][6]

-

Leaching with water to dissolve the lithium sulfate, which is then separated from insoluble mineral residues.[7][8]

4. From Natural Brines: Lithium can be extracted from salt-rich brines found in salars or underground reservoirs.[9][10] The process generally includes:

-

Solar evaporation to concentrate the brine and precipitate out less soluble salts like sodium chloride and potassium chloride.[9][10]

-

Purification of the concentrated brine, often by adding hydrated lime (Ca(OH)₂) to precipitate unwanted elements like magnesium.[10]

-

Precipitation of this compound by further processing, which may involve adding a sulfating agent.[9]

Purification and Crystallization

Achieving high purity (>99.9%) necessitates a multi-step purification process to remove unreacted starting materials and trace impurities.[1][11]

-

Raw Material Pre-Treatment : An effective strategy for high-purity synthesis is to wash industrial-grade lithium carbonate with deionized water before the main reaction. This leverages the low solubility of Li₂CO₃ to remove more soluble impurities.[1][12]

-

Impurity Removal : After the primary reaction, the crude lithium sulfate solution undergoes several purification steps. This can include decarburization by adding a slight excess of sulfuric acid to remove any remaining carbonate, followed by filtration.[13] A crucial step is defluorination and the removal of metallic impurities, which can be achieved by adding agents like white carbon black and sodium hydroxide, followed by heating and stirring to precipitate the contaminants.[1][13]

-

Evaporation and Crystallization : The purified lithium sulfate solution is concentrated through evaporation to induce crystallization.[1][14] In industrial settings, mechanical vapor recompression (MVR) evaporators are often used for energy efficiency.[6][14] The controlled cooling of the saturated solution allows for the formation of this compound (Li₂SO₄·H₂O) crystals.[1][14]

-

Washing and Drying : The crystallized product is filtered and washed with a small amount of cold deionized water or acetone (B3395972) to remove residual soluble impurities.[1] To obtain the final monohydrate form, the crystals are dried under conditions that do not remove the water of crystallization (i.e., avoiding high temperatures).[1] Drying at temperatures above 200°C will yield the anhydrous form.[9][15]

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis and purification of high-purity this compound.

Protocol 1: Synthesis from Lithium Carbonate

This protocol is a composite method for producing high-purity lithium sulfate from lithium carbonate.[1]

1. Raw Material Pre-Treatment (Optional but Recommended):

- Suspend industrial-grade lithium carbonate in a volume of deionized water.

- Stir the slurry vigorously for 30-60 minutes.

- Filter the lithium carbonate and discard the filtrate, which contains water-soluble impurities.

- Dry the washed lithium carbonate.

2. Main Reaction:

- In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, add a calculated volume of deionized water.

- Slowly add a stoichiometric amount of pre-treated lithium carbonate to form a slurry.

- Carefully add concentrated (98%) sulfuric acid dropwise to the slurry while stirring continuously. Caution: The reaction is exothermic and releases CO₂ gas, which can cause frothing. Maintain a slow addition rate to control the reaction.

- Continue stirring for 1-2 hours after the acid addition is complete to ensure the reaction goes to completion.

3. Purification:

- Decarburization: Add a small excess of sulfuric acid to the solution to convert any unreacted carbonate.

- Filter the solution to remove any insoluble impurities.

- Defluorination/Impurity Removal: Transfer the filtrate to a new vessel. Add small quantities of white carbon black and sodium hydroxide.

- Heat the mixture to 50-60°C and stir for 30-60 minutes to precipitate fluoride (B91410) and metallic impurities.[1]

- Filter the hot solution to remove the precipitated impurities.

4. Crystallization and Drying:

- Transfer the purified filtrate to an evaporating dish and heat gently to concentrate the solution and induce crystallization.

- Allow the solution to cool slowly to room temperature to maximize crystal growth.

- Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.[1]

- Dry the crystals in a desiccator or a low-temperature oven to obtain pure this compound (Li₂SO₄·H₂O).[1]

Protocol 2: Analytical Purity Validation by ICP-OES

This protocol outlines the determination of elemental impurities in the final product using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17]

1. Sample Preparation:

- Accurately weigh approximately 1.0 g of the synthesized lithium sulfate sample into a clean, acid-leached digestion vessel.[16]

- Carefully add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).[16]

- Digest the sample using a microwave digestion system (a typical program involves ramping to 200°C and holding for 20 minutes).[16]

- After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water. This is the stock sample solution.[16]

- Prepare a series of calibration standards with known concentrations of the elements of interest.

2. Instrumental Analysis:

- Optimize the ICP-OES instrument parameters (e.g., plasma power, gas flow rates, sample uptake rate).

- Aspirate a blank solution, the prepared calibration standards, and the sample solutions into the plasma.[17]

- Measure the emission intensities at the characteristic wavelengths for the elements of interest.[16][17]

3. Data Analysis:

- Construct calibration curves for each element by plotting emission intensity versus concentration.[16]

- Calculate the concentration of each impurity in the sample solutions from their emission intensities using the calibration curves.[16]

- Report the final impurity concentrations in the original solid lithium sulfate sample, accounting for the initial sample weight and all dilution factors.[16]

Data Presentation

Quantitative data is summarized in the following tables for clarity and comparison.

Table 1: Lab-Scale Synthesis and Purification Parameters

| Parameter | Value / Condition | Source / Rationale |

|---|---|---|

| Starting Material | Lithium Carbonate (Li₂CO₃) | Common, readily available precursor.[1] |

| Reactant | Sulfuric Acid (H₂SO₄, 98%) | Strong acid for complete neutralization.[1] |

| Stoichiometry | 1:1 molar ratio (Li₂CO₃:H₂SO₄) | Based on the balanced chemical equation.[1] |

| Impurity Removal Agents | White Carbon Black, NaOH | For precipitating fluoride and metallic impurities.[1][13] |

| Purification Temp. | 50-60°C | To facilitate impurity precipitation.[1] |

| Crystallization Method | Evaporative Crystallization | Standard method to recover the solid product.[1][14] |

| Final Product Form | Monohydrate (Li₂SO₄·H₂O) | Crystallized from aqueous solution without high-temp drying.[1][15] |

Table 2: Typical Impurity Specifications for High-Purity Lithium Sulfate

| Impurity Element | Maximum Concentration (mg/kg or ppm) | Analytical Technique |

|---|---|---|

| Sodium (Na) | < 100 | ICP-OES / ICP-MS |

| Potassium (K) | < 100 | ICP-OES / ICP-MS |

| Iron (Fe) | < 10 | ICP-OES / ICP-MS |

| Calcium (Ca) | < 20 | ICP-OES / ICP-MS |

| Magnesium (Mg) | < 10 | ICP-OES / ICP-MS |

| Aluminum (Al) | < 10 | ICP-OES / ICP-MS |

| Chloride (Cl⁻) | < 50 | Ion Chromatography |

Note: These values are representative for battery-grade materials and may vary. Purity requirements have been increasing from 99.9% to 99.95% or higher.[11][18]

Table 3: Performance Comparison of Analytical Methods for Purity Validation

| Parameter | ICP-OES | Ion Chromatography (IC) | Atomic Absorption Spectroscopy (AAS) |

|---|---|---|---|

| Analytes | Metals (Li, Na, K, Ca, Fe, etc.) | Anions (SO₄²⁻, Cl⁻, NO₃⁻) | Metals (Primarily one at a time) |

| Limit of Detection | 0.001 - 1.0 mg/kg | 0.01 - 0.5 mg/L | 0.01 - 1.0 mg/L |

| Precision (%RSD) | < 5% | < 3% | < 5% |

| Primary Use Case | Multi-element trace metal impurity analysis.[16] | Quantification of sulfate and anionic impurities.[16] | Single-element quantification.[17] |

Data compiled from BenchChem guides.[16][17]

Visualizations

The following diagrams illustrate the key workflows in the synthesis and analysis of high-purity this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the comprehensive purity validation of lithium sulfate.[16]

Caption: Simplified pathway for lithium sulfate extraction from natural brines.

References

- 1. benchchem.com [benchchem.com]

- 2. zeroinstrument.com [zeroinstrument.com]

- 3. LITHIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103896310A - Preparation method of lithium sulfate purified concentrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1486931A - Production process of lithium hydroxide monohydrate - Google Patents [patents.google.com]

- 9. US6547836B1 - Process for obtaining monohydrated lithium sulfate from natural brines - Google Patents [patents.google.com]

- 10. systems.carmeuse.com [systems.carmeuse.com]

- 11. azom.com [azom.com]

- 12. Page loading... [guidechem.com]

- 13. CN103523806B - High-purity anhydrous lithium sulfate preparation method - Google Patents [patents.google.com]

- 14. Crystallization of Lithium Sulfate Li2SO4 | EBNER [ebner-co.de]

- 15. A kinetic and microscopic investigation of the thermal dehydration of lithium sulphate monohydrate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound - Zhejiang Rongsheng Technology Co.,Ltd. - Zhejiang Rongsheng Technology Co.,Ltd. [zjrskj.cn]

Solubility of Lithium Sulfate Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) is a hydrated inorganic salt with applications ranging from specialty glass manufacturing to potential uses in battery technology. For researchers in drug development and formulation science, understanding its solubility characteristics in non-aqueous systems is crucial for evaluating its potential as a counter-ion, in delivery systems, or during synthesis and purification processes.

This technical guide addresses the solubility of lithium sulfate monohydrate in organic solvents. A thorough review of publicly available scientific literature reveals a notable scarcity of quantitative solubility data for this compound in pure organic media. The consensus from multiple sources is that this compound is generally insoluble or, at best, very poorly soluble in common organic solvents. This guide summarizes the available qualitative data, provides quantitative context from aqueous-organic mixtures, and presents a detailed experimental protocol for researchers to determine solubility in specific solvents of interest.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in pure organic solvents is not widely reported. The prevailing data is qualitative, indicating a general lack of solubility.

Qualitative Data in Pure Organic Solvents

The table below collates the descriptive solubility information found in chemical handbooks and safety data sheets.

| Organic Solvent | Reported Solubility | Citation(s) |

| Ethanol (B145695) | Insoluble / Slightly Soluble | [1][2][3][4][5] |

| Acetone | Insoluble | [1][2][4] |

| Pyridine | Insoluble | [1][2][4] |

Note: One source qualitatively lists this compound as "soluble" in ethanol, but this is an outlier contradicted by other sources that specify insolubility, particularly in absolute ethanol.[6]

Quantitative Data in Water-Alcohol Mixtures

While data in pure organic solvents is lacking, studies on aqueous-alcohol systems demonstrate the significant impact of organic co-solvents on the solubility of lithium sulfate. The addition of ethanol to an aqueous solution progressively decreases the salt's solubility. This trend strongly suggests that in absolute (or near-absolute) ethanol, the solubility would be minimal.

| Solvent System (Mass Fraction of Ethanol) | Temperature (K) | Solubility of Li₂SO₄ (g / 100g of solvent mixture) |

| 0.0 (Pure Water) | 283.15 | 26.1 |

| 0.1 | 283.15 | 21.5 |

| 0.2 | 283.15 | 16.8 |

| 0.4 | 283.15 | 8.2 |

| 0.6 | 283.15 | 2.9 |

| 0.0 (Pure Water) | 298.15 | 25.7 |

| 0.1 | 298.15 | 21.1 |

| 0.2 | 298.15 | 16.5 |

| 0.4 | 298.15 | 8.0 |

| 0.6 | 298.15 | 2.8 |

Data adapted from studies on the solubility of lithium sulfate in water-ethanol mixtures.[7]

Factors Influencing Solubility in Organic Solvents

The low solubility of an ionic salt like this compound in organic solvents is governed by fundamental physicochemical principles. For dissolution to occur, the energy released from the interaction between the ions (Li⁺ and SO₄²⁻) and the solvent molecules (solvation energy) must be sufficient to overcome the strong electrostatic forces holding the ions together in the crystal lattice (lattice energy).

Caption: Factors governing the dissolution of this compound.

Key factors include:

-

High Lattice Energy: Lithium sulfate has a strong crystal lattice, requiring significant energy to break apart the ionic bonds.

-

Solvent Polarity and Dielectric Constant: Organic solvents generally have lower polarity and dielectric constants than water. Consequently, they are less effective at shielding the electrostatic attraction between Li⁺ and SO₄²⁻ ions, leading to poor solvation.

-

Solvation Energy: The interaction between the lithium and sulfate ions and the organic solvent molecules releases insufficient energy to compensate for the high lattice energy, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

Given the data gap, researchers may need to determine the solubility of this compound in specific organic solvents experimentally. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique for this purpose.[8]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured analytically.

Materials and Equipment

-

This compound (Li₂SO₄·H₂O), analytical grade

-

Organic Solvent of interest, high-purity grade

-

Thermostated orbital shaker or magnetic stirrer with temperature control (±0.1°C)

-

Sealed glass vessels (e.g., screw-cap flasks or vials)

-

Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for lithium ion concentration analysis, or alternatively, an Ion Chromatograph for sulfate ion analysis.

Step-by-Step Methodology

-

Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the organic solvent in a sealed glass vessel. "Excess" ensures that a solid phase remains at equilibrium.

-

Equilibration: Place the sealed vessel in the thermostated shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure that dissolution equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vessel to rest in the thermostated bath for several hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.

-

Sample Preparation for Analysis: Accurately weigh or measure the volume of the filtered saturated solution. Dilute the sample with deionized water to a concentration suitable for the analytical technique to be used (e.g., ICP-OES).

-

Quantitative Analysis: Determine the concentration of lithium (Li⁺) or sulfate (SO₄²⁻) ions in the diluted sample using a calibrated ICP-OES or ion chromatograph.

-

Calculation: Back-calculate the concentration of this compound in the original undiluted saturated solution, accounting for all dilution factors. The solubility can be expressed in various units, such as g/100 g of solvent, mol/L, or mole fraction.

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in pure organic solvents is scarce, established chemical principles and qualitative data indicate very poor solubility. This is attributed to the high lattice energy of the salt and the insufficient solvation energy provided by less polar organic solvents. For drug development professionals and scientists requiring precise solubility values, direct experimental determination is necessary. The detailed isothermal equilibrium protocol provided in this guide offers a reliable framework for obtaining this critical data.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. This compound [chemister.ru]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. Lithium sulfate CAS#: 10377-48-7 [m.chemicalbook.com]

- 6. Lithium sulfate - Wikipedia [en.wikipedia.org]

- 7. chemwhat.com [chemwhat.com]

- 8. escholarship.org [escholarship.org]

An In-depth Technical Guide to Lithium Sulfate Monohydrate (CAS: 10102-25-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological signaling pathways of lithium sulfate (B86663) monohydrate. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

Lithium sulfate monohydrate is a white, crystalline solid that is odorless.[1] It is the hydrated form of lithium sulfate and is stable under normal conditions. The quantitative physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | Li₂SO₄·H₂O | [2][3] |

| Molecular Weight | 127.96 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Density | 2.06 g/cm³ | [2][4] |

| Melting Point | Decomposes at ~130 °C, losing water of hydration. The anhydrous form melts at 859 °C. | [1][5] |

| Solubility in Water | 340 g/L at 20 °C | [4] |

| pH (128 g/L solution at 25 °C) | 5.0 - 7.0 | [3][4] |

| Crystal System | Monoclinic | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis from Lithium Carbonate and Sulfuric Acid

This protocol describes the laboratory-scale synthesis of this compound via the neutralization reaction of lithium carbonate with sulfuric acid.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Slurry Preparation: In a well-ventilated fume hood, add a stoichiometric amount of lithium carbonate to a beaker containing deionized water to form a slurry.

-

Acid Addition: While stirring vigorously, slowly and carefully add a stoichiometric amount of dilute sulfuric acid to the lithium carbonate slurry. The reaction is exothermic and produces carbon dioxide gas, so the acid should be added portion-wise to control the effervescence. The reaction is: Li₂CO₃(s) + H₂SO₄(aq) → Li₂SO₄(aq) + H₂O(l) + CO₂(g).[6]

-

Reaction Completion: Continue stirring the mixture until the evolution of carbon dioxide ceases, indicating the completion of the reaction. The resulting clear solution is aqueous lithium sulfate.

-

Crystallization: Gently heat the solution to concentrate it by evaporating some of the water. Since lithium sulfate has retrograde solubility (it is less soluble at higher temperatures), crystallization can be induced by heating.[3] Alternatively, the solution can be allowed to cool slowly to room temperature in a crystallizing dish to form crystals of this compound.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals at room temperature or in a desiccator to obtain this compound. For the anhydrous form, the crystals can be dried in an oven at a temperature above 130°C.[1]

Purification by Recrystallization

This protocol outlines the purification of this compound using the recrystallization technique.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified crystals to obtain pure this compound.

Characterization Techniques

TGA is used to determine the water of hydration content and the thermal stability of the compound.

Instrument: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve will show a weight loss step corresponding to the loss of one water molecule per formula unit. The theoretical weight loss for the monohydrate is approximately 14.08%.[1]

This technique is used to determine the crystal structure of this compound.

Instrument: Single-crystal X-ray diffractometer

Procedure:

-

Crystal Selection: Select a high-quality single crystal of this compound (typically 0.1-0.3 mm in size) under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Place the goniometer head on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.

FTIR spectroscopy is used to identify the functional groups present in the compound.

Instrument: FTIR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal. Apply pressure to ensure good contact.

-

Spectrum Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show characteristic absorption bands for the sulfate group (SO₄²⁻) and the water of hydration (H₂O).

Signaling Pathways in the Context of Drug Development

Lithium ions, for which this compound is a source, are used in the treatment of bipolar disorder. The therapeutic effects are believed to be mediated through the modulation of several intracellular signaling pathways.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Lithium directly and indirectly inhibits GSK-3, a key enzyme in many cellular processes. Inhibition of GSK-3 is thought to be a major contributor to lithium's mood-stabilizing and neuroprotective effects.

Caption: Lithium's inhibition of GSK-3, both directly and via Akt, prevents β-catenin degradation.

Inositol (B14025) Monophosphatase (IMPase) Inhibition

Lithium inhibits IMPase, an enzyme in the phosphoinositide signaling pathway. This leads to a reduction in myo-inositol levels, which can dampen overactive signaling in neurons.

Caption: Lithium inhibits IMPase, disrupting the recycling of inositol and attenuating the PI cycle.

Modulation of Neurotransmission

Lithium has complex effects on neurotransmitter systems, generally reducing excitatory neurotransmission and enhancing inhibitory neurotransmission.

Caption: Lithium modulates neurotransmission by decreasing excitatory and increasing inhibitory signals.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous vs. Monohydrate Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium sulfate (B86663) is an inorganic salt with significant applications in various fields, including pharmaceuticals and battery technology. It primarily exists in two forms: anhydrous (Li₂SO₄) and monohydrate (Li₂SO₄·H₂O). The anhydrous form is notably hygroscopic, readily absorbing atmospheric moisture to convert to the more stable monohydrate form. This technical guide provides a comprehensive analysis of the hygroscopic differences between these two forms, detailing their physicochemical properties, the thermodynamics of hydration, and the standardized experimental protocols used to quantify their hygroscopic behavior. While specific quantitative moisture sorption isotherm data for anhydrous lithium sulfate is not widely published, this guide outlines the methodologies, such as Dynamic Vapor Sorption (DVS) and Gravimetric Sorption Analysis (GSA), required to determine these critical parameters. Understanding the hygroscopic nature of lithium sulfate is crucial for ensuring its stability, proper handling, and performance in moisture-sensitive applications.

Introduction

Anhydrous lithium sulfate (Li₂SO₄) is a white crystalline solid that exhibits a strong affinity for water, a property known as hygroscopicity.[1][2] Upon exposure to ambient air, it readily absorbs moisture to form the stable lithium sulfate monohydrate (Li₂SO₄·H₂O).[1][2] This transition from the anhydrous to the monohydrate form is a critical consideration in drug development and other applications where the presence of water can impact physical and chemical stability, manufacturing processes, and product performance. The monohydrate form, being already hydrated, is inherently more stable in the presence of atmospheric moisture. This guide will explore the fundamental differences in the hygroscopic nature of these two forms, supported by their physicochemical properties and the thermodynamics of the hydration process.

Physicochemical Properties

The distinct physical and chemical properties of anhydrous and monohydrate lithium sulfate are foundational to understanding their differing interactions with atmospheric moisture. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of Anhydrous and Monohydrate Lithium Sulfate

| Property | Anhydrous Lithium Sulfate (Li₂SO₄) | This compound (Li₂SO₄·H₂O) |

| Molar Mass | 109.94 g/mol [1][2] | 127.96 g/mol [2] |

| Appearance | White crystalline solid[1][2] | Colorless monoclinic crystals[2] |

| Crystal System | Monoclinic[1][3] | Monoclinic[4] |

| Density | 2.221 g/cm³[1][2] | 2.06 g/cm³[2] |

| Melting Point | 859 °C[1][2] | ~130 °C (loses water of crystallization)[2][5] |

| Solubility in Water | Decreases with increasing temperature[2] | 34.9 g/100 mL at 25 °C[2] |

The lower density of the monohydrate is indicative of the inclusion of water molecules within its crystal lattice. The most significant difference for handling and storage is the behavior upon heating; the monohydrate loses its water of crystallization at approximately 130°C to form the anhydrous salt.[2][5]

Thermodynamics of Hydration

The conversion of anhydrous lithium sulfate to its monohydrate form is an exothermic process, releasing heat upon the absorption of water.[2] This can be quantified by examining the enthalpies of solution for both forms. The enthalpy of hydration (ΔH_hydration) can be calculated from the difference between the enthalpies of solution of the anhydrous and monohydrate forms.

Table 2: Enthalpy of Solution Data for Lithium Sulfate Forms

| Compound | Enthalpy of Solution (ΔH_soln) at 298.15 K |

| Anhydrous Lithium Sulfate (Li₂SO₄) | -30.502 ± 0.170 kJ/mol[2] |

| This compound (Li₂SO₄·H₂O) | -17.899 ± 0.152 kJ/mol[2] |

The enthalpy of hydration is calculated as follows:

ΔH_hydration = ΔH_soln (anhydrous) - ΔH_soln (monohydrate) ΔH_hydration = (-30.502 kJ/mol) - (-17.899 kJ/mol) = -12.603 kJ/mol[2]

The negative value of ΔH_hydration confirms that the hydration process is energetically favorable and spontaneous under standard conditions.[2]

Caption: Reversible transformation between anhydrous and monohydrate lithium sulfate.

Quantifying Hygroscopicity

Experimental Protocols

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[2][7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous lithium sulfate (typically 5-15 mg) is placed into the DVS instrument's microbalance.[2]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline mass of the sample.[2]

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[2] At each step, the system holds the RH constant until the sample mass equilibrates (the rate of mass change is below a set threshold). The mass uptake of water is recorded at each RH step.[2]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded at each step.[2]

-

Data Analysis: The change in mass at each RH step is used to generate a moisture sorption-desorption isotherm, which plots the percentage change in mass versus relative humidity. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.[2]

Caption: A typical workflow for Dynamic Vapor Sorption (DVS) analysis.

GSA is a simpler gravimetric method often used for classifying the hygroscopicity of solids according to pharmacopeial guidelines.[2]

Methodology:

-

Sample Preparation: A pre-weighed sample of anhydrous lithium sulfate is placed in a controlled humidity chamber.[2]

-

Equilibration: The sample is exposed to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[2]

-

Mass Measurement: After the equilibration period, the sample is re-weighed, and the percentage increase in mass is calculated.[2]

-

Classification: The hygroscopicity is then classified based on the percentage of moisture absorbed.

Structural Basis for Hygroscopicity

The tendency of anhydrous lithium sulfate to absorb water is rooted in its crystal structure. Both the anhydrous and monohydrate forms of lithium sulfate have a monoclinic crystal structure.[1][3][4] However, the anhydrous form possesses a crystal lattice with voids and accessible lithium and sulfate ions that can readily coordinate with water molecules. The lithium ions, with their high charge density, are particularly strong Lewis acids and have a strong affinity for the lone pairs of electrons on the oxygen atom of water molecules. The sulfate anions can also form hydrogen bonds with water.

The incorporation of water molecules into the crystal lattice of the monohydrate form satisfies these coordination and hydrogen bonding potentials, resulting in a more thermodynamically stable structure under ambient conditions. The dehydration of the monohydrate requires overcoming the energy of these interactions, which is why heating to above 130°C is necessary.[9]

Implications for Drug Development and Research

The pronounced hygroscopicity of anhydrous lithium sulfate has several important implications for its use in research and drug development:

-

Handling and Storage: Anhydrous lithium sulfate must be handled and stored in a dry environment, such as in a desiccator or a glove box with a controlled inert atmosphere, to prevent moisture uptake and conversion to the monohydrate.[5]

-

Physical Stability: Uncontrolled hydration can lead to changes in particle size, flowability, and crystal form, which can negatively impact manufacturing processes like blending and compression.

-

Chemical Stability: The presence of absorbed water can promote chemical degradation of co-formulated active pharmaceutical ingredients (APIs) through hydrolysis.

-

Formulation: When used as an excipient, the hygroscopic nature of anhydrous lithium sulfate must be carefully considered in the formulation design to ensure the stability of the final drug product.

In contrast, this compound, being the more stable hydrated form, presents fewer challenges related to moisture uptake and is often the preferred form for applications where the presence of water is not a critical issue.

Conclusion

References

- 1. Lithium sulfate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. LITHIUM SULFATE - Ataman Kimya [atamanchemicals.com]

A Quantum Chemical Perspective on Lithium Sulfate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) through the lens of quantum chemical studies. By examining its electronic structure, vibrational properties, and optimized geometry from a computational standpoint, we aim to provide a foundational understanding for researchers in materials science and drug development, where the interactions of ions and water molecules are of critical importance.

Introduction

Lithium sulfate monohydrate is a simple inorganic salt that serves as a valuable model system for studying ion-solvent interactions and the properties of hydrated crystals. Its well-defined structure and the presence of both ionic and covalent bonding make it an excellent candidate for theoretical investigation using quantum chemical methods. These computational approaches, such as Density Functional Theory (DFT), allow for the precise calculation of molecular properties that are often difficult to probe experimentally. This guide summarizes key findings from theoretical studies, presenting quantitative data in a structured format and outlining the computational methodologies employed.

Computational Methodology

The primary theoretical approach for investigating this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols

A common computational protocol for studying lithium sulfate and its hydrated clusters involves the following steps:

-

Structure Optimization: The initial geometry of the Li₂SO₄·H₂O molecule or unit cell is optimized to find the lowest energy conformation. This is typically achieved using a gradient-based optimization algorithm.

-

Frequency Calculations: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as Mulliken charges, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO).

A frequently employed level of theory for such calculations is the LC-ωPBE functional with the 6-311++G(d,p) basis set .[1][2] For solid-state calculations, periodic boundary conditions are applied, and plane-wave basis sets are often used in conjunction with software packages like VASP.

Optimized Geometric Parameters

Quantum chemical calculations provide a detailed picture of the molecular geometry of this compound. The following table summarizes the optimized geometric parameters for a single Li₂SO₄(H₂O) cluster, which serves as a molecular model for the monohydrate. These calculations were performed using the LC-ωPBE/6-311++G(d,p) level of theory.[1][2] For comparison, experimental data for the solid-state crystal structure are also included, which is known to be monoclinic.[3]

| Parameter | Atoms Involved | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | |||

| Li-O (sulfate) | 1.91 - 1.96 | ~1.95 | |

| S-O | 1.47 - 1.48 | ~1.47 | |

| O-H (water) | ~0.97 | ~0.96 | |

| Bond Angles | |||

| O-S-O | ~109.5 | ~109.5 | |

| H-O-H (water) | ~105.0 | ~104.5 |

Note: Calculated values are for the Li₂SO₄(H₂O) cluster, while experimental values are for the solid-state crystal.

Vibrational Properties

The vibrational modes can be broadly categorized into:

-

Internal modes of the sulfate ion (SO₄²⁻): These include symmetric and asymmetric stretching and bending vibrations.

-

Internal modes of the water molecule (H₂O): These consist of symmetric and asymmetric stretching and bending vibrations.

-

Librational modes of water: These are the rocking, wagging, and twisting motions of the water molecule within the crystal lattice.

-

Lattice modes: These involve the translational and rotational motions of the Li⁺ ions, SO₄²⁻ ions, and H₂O molecules.

| Vibrational Mode | Region (cm⁻¹) | Description |

| O-H Stretching | 3400 - 3600 | Symmetric and asymmetric stretching of water molecules. |

| H-O-H Bending | ~1600 | Bending motion of the water molecule. |

| S-O Stretching | 980 - 1150 | Symmetric and asymmetric stretching of the sulfate ion. |

| S-O Bending | 600 - 650 | Bending motions of the sulfate ion. |

| Water Librations | 300 - 800 | Rocking, wagging, and twisting of the water molecule. |

| Lattice Modes | < 300 | Translational and rotational modes of the crystal lattice. |

Electronic Properties

The electronic properties of this compound determine its reactivity and electrical characteristics. Quantum chemical calculations can provide valuable information on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges, which provides insight into the ionic and covalent nature of the chemical bonds. For this compound, the analysis is expected to show a significant positive charge on the lithium and sulfur atoms, and a negative charge on the oxygen atoms, consistent with the ionic character of the Li-O and S-O bonds.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. For anhydrous Li₂SO₄, first-principles calculations have determined a wide band gap of 6.1 eV, indicating that it is a good insulator.[3] The presence of water in the monohydrate is expected to have a minor influence on this value.

Conclusion

Quantum chemical studies provide a powerful framework for understanding the fundamental properties of this compound at the atomic level. The insights gained from DFT calculations regarding its geometry, vibrational dynamics, and electronic structure are invaluable for applications in materials science, where it is studied for its piezoelectric and ion-conducting properties, and in drug development, where understanding ion hydration is crucial. While a comprehensive solid-state theoretical study of the monohydrate is still an area for further research, the existing data from cluster calculations and related systems, when combined with experimental results, offer a robust and detailed picture of this important model compound.

References

A Legacy Etched in Salt: Unearthing the Historical Applications of Lithium Sulfate in Chemical Analysis

A comprehensive examination of classical wet chemistry techniques reveals the pivotal, yet often overlooked, role of lithium sulfate (B86663) as a key analytical reagent. This technical guide delves into the historical applications of lithium sulfate, providing researchers, scientists, and drug development professionals with a detailed understanding of its use in gravimetric analysis and the separation of alkaline earth metals.

Before the advent of modern instrumental analysis, the accuracy of chemical determinations relied heavily on the skill of the chemist and the purity of their reagents. In this landscape of classical "wet" chemistry, lithium sulfate (Li₂SO₄) emerged as a valuable tool, prized for its unique solubility properties and its ability to facilitate precise separations and quantifications. This guide revisits these foundational methods, offering detailed experimental protocols and quantitative data to provide a thorough understanding of these historical techniques.

Gravimetric Determination of Lithium: The Sulfate as the Final Weighing Form

A significant historical application of lithium sulfate was in the gravimetric analysis of lithium itself. While lithium was often precipitated from solution in other forms, its conversion to the stable, anhydrous lithium sulfate was a preferred method for the final, crucial weighing step. This method was detailed in early 20th-century analytical chemistry texts, such as the authoritative "Analytical Chemistry" by F.P. Treadwell and William T. Hall. The reliability of this technique hinged on the clean conversion of a lithium precipitate to lithium sulfate, which could then be heated to a constant weight, ensuring an accurate determination of the original lithium content.

Experimental Protocol: Gravimetric Determination of Lithium via Conversion to Sulfate

This protocol is a composite representation of historical methods, primarily drawing from the principles outlined in classical analytical chemistry literature.

Objective: To determine the quantity of lithium in a sample by converting it to and weighing it as anhydrous lithium sulfate.

Principle: Lithium is first separated from other interfering elements and precipitated. The precipitate is then treated with sulfuric acid to convert it to lithium sulfate. The lithium sulfate is subsequently heated to a high temperature to drive off any excess sulfuric acid and water, yielding anhydrous lithium sulfate, which is then weighed.

Methodology:

-

Sample Preparation: A known weight of the lithium-containing sample is dissolved in an appropriate solvent, typically water or a dilute acid.

-

Separation of Interfering Ions: Elements that would interfere with the precipitation or conversion of lithium are removed through a series of preliminary separations. This often involved precipitation with reagents such as ammonium (B1175870) carbonate to remove alkaline earth metals.

-

Precipitation of Lithium: Lithium is then precipitated from the purified solution. A common historical method involved precipitation as lithium phosphate (B84403) (Li₃PO₄) from an alkaline solution.

-

Conversion to Lithium Sulfate:

-

The lithium phosphate precipitate is carefully filtered and washed.

-

The precipitate is then dissolved in a minimal amount of hydrochloric acid.

-

A slight excess of dilute sulfuric acid is added to the solution.

-

-

Evaporation and Ignition:

-

The solution is evaporated to dryness in a platinum or porcelain crucible.

-

The crucible is then gently heated to drive off the excess sulfuric acid. The temperature is gradually increased to a dull red heat (approximately 500-600 °C).

-

The crucible is cooled in a desiccator and weighed.

-

The process of heating, cooling, and weighing is repeated until a constant weight is achieved, ensuring all volatile impurities have been removed and the conversion to anhydrous lithium sulfate is complete.

-

-

Calculation: The weight of the lithium is calculated from the weight of the anhydrous lithium sulfate using the gravimetric factor.

| Analyte | Final Weighing Form | Gravimetric Factor (Li / Li₂SO₄) |

| Lithium (Li) | Lithium Sulfate (Li₂SO₄) | 0.1263 |

The Separation of Alkaline Earth Metals: A Strategic Use of Sulfate Solubility

The differential solubility of sulfates was a cornerstone of qualitative and quantitative analysis in the classical era. While not always the primary reagent, the introduction of sulfate ions was a critical step in the systematic separation of alkaline earth metals (barium, strontium, and calcium) from magnesium and the alkali metals. The renowned "Qualitative Chemical Analysis" by Carl Remigius Fresenius, a foundational text for generations of chemists, outlines such separation schemes. In this context, while any soluble sulfate could be used, the principle of using a sulfate salt of an alkali metal, like lithium sulfate, was to introduce the sulfate precipitating ion without adding other interfering metal cations.

Experimental Protocol: Separation of Strontium from Calcium

The following protocol illustrates the principle of separating strontium from calcium based on the differing solubilities of their sulfates in an acidic alcohol solution, a technique refined throughout the early 20th century.

Objective: To separate strontium ions from calcium ions in a solution.

Principle: Strontium sulfate is significantly less soluble than calcium sulfate in a mixture of dilute sulfuric acid and alcohol. This difference in solubility allows for the selective precipitation of strontium sulfate, leaving the bulk of the calcium ions in solution.

Methodology:

-

Initial Solution: The sample containing both calcium and strontium ions is dissolved in water or dilute acid.

-

Acidification: The solution is made slightly acidic with a strong acid like hydrochloric acid.

-

Addition of Sulfate Source: A solution of a soluble sulfate, such as lithium sulfate or ammonium sulfate, is added in sufficient quantity to precipitate all the strontium.

-

Addition of Alcohol: Ethyl alcohol is added to the solution to decrease the solubility of the strontium sulfate. The final concentration of alcohol is typically around 50%.

-

Digestion of Precipitate: The mixture is allowed to stand for several hours, or gently heated (digested), to promote the formation of larger, more easily filterable crystals of strontium sulfate.

-

Filtration: The solution is filtered to separate the precipitated strontium sulfate from the solution containing the calcium ions.

-

Washing: The strontium sulfate precipitate is washed with a solution containing 50% alcohol and a small amount of sulfuric acid to remove any co-precipitated calcium sulfate.

-

Confirmation: The filtrate can then be tested for the presence of calcium, and the precipitate can be further analyzed to confirm the presence of strontium.

| Ion | Precipitate | Conditions for Separation |

| Strontium (Sr²⁺) | Strontium Sulfate (SrSO₄) | Precipitation from a slightly acidic solution containing approximately 50% ethyl alcohol. |

| Calcium (Ca²⁺) | Remains in solution | Calcium sulfate is more soluble under these conditions. |

Visualizing the Analytical Workflows

To better illustrate the logical flow of these historical analytical procedures, the following diagrams are provided in the DOT language, compatible with Graphviz.

Caption: Workflow for the gravimetric determination of lithium as lithium sulfate.

Caption: Separation of strontium from calcium using a soluble sulfate.

Methodological & Application

Application Notes and Protocols: The Use of Lithium Sulfate Monohydrate as a Battery Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) as a potential electrolyte additive in lithium-ion batteries. It includes theoretical mechanisms, detailed experimental protocols for evaluation, and a summary of expected performance improvements based on related sulfur-containing additives.

1. Introduction

Lithium sulfate is explored as a film-forming additive in lithium-ion battery electrolytes.[1] Its primary proposed function is to decompose on the electrode surfaces, particularly the anode, during the initial formation cycles to contribute to a stable and robust Solid Electrolyte Interphase (SEI).[1] A well-formed SEI is critical for the long-term performance and safety of lithium-ion batteries, as it prevents ongoing electrolyte decomposition and minimizes capacity loss.[1][2] Sulfate-containing additives are believed to enhance the stability of the SEI and facilitate lithium-ion transport.[1]

2. Theoretical Performance and Mechanism of Action

Table 1: Potential Effects of Lithium Sulfate Additive on Battery Performance

| Performance Metric | Expected Impact with Lithium Sulfate Additive | Rationale |

| Initial Coulombic Efficiency | Increase | Formation of a stable SEI in early cycles reduces irreversible capacity loss.[1] |

| Capacity Retention | Improvement | A robust SEI minimizes electrolyte degradation over repeated cycles.[1] |

| Cycling Stability | Enhancement | A stable SEI prevents continuous side reactions at the electrode-electrolyte interface.[1] |

| Rate Capability | Potential Improvement | A more ionically conductive SEI may facilitate faster Li⁺ transport.[1] |

| Safety | Potential Improvement | A stable SEI can suppress dendrite growth and reduce the risk of short circuits.[3] |

3. Experimental Protocols

The following protocols provide a standardized methodology for the preparation of an electrolyte containing a lithium sulfate monohydrate additive and its subsequent electrochemical evaluation.

3.1. Electrolyte Preparation

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound.

Materials:

-

Battery-grade organic solvents (e.g., Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC), 1:1 v/v)[1]

-

Lithium hexafluorophosphate (B91526) (LiPF₆)[1]

-

This compound (Li₂SO₄·H₂O)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Inside the argon-filled glovebox, prepare the base electrolyte by dissolving a calculated amount of LiPF₆ in the EC:DMC solvent mixture to achieve a 1 M concentration.[1]

-

Stir the solution until the LiPF₆ is completely dissolved.

-

Prepare separate batches of the base electrolyte containing precise concentrations of this compound (e.g., 0.5%, 1%, 2% by weight).[1]

-

Weigh the required amount of Li₂SO₄·H₂O and slowly add it to the base electrolyte while stirring.

-

Continue stirring until the additive is fully dissolved. The solution should be clear and homogeneous.

-

Allow the electrolyte to sit for several hours to ensure complete dissolution and stabilization before use.

3.2. Coin Cell Assembly

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

-

Anode (e.g., graphite-coated copper foil)

-

Cathode (e.g., LiNiMnCoO₂ (NMC) coated aluminum foil)[1]

-

Microporous separator (e.g., Celgard 2400)

-

Prepared electrolyte with and without the Li₂SO₄·H₂O additive

-

CR2032 coin cell components (casings, spacers, springs)

-

Crimping machine

-

Micropipette

Procedure (inside an argon-filled glovebox):

-

Punch circular electrodes and separators of the appropriate size.

-

Dry the electrodes and separator in a vacuum oven at a suitable temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.

-

Place the cathode in the bottom case of the coin cell.

-

Add a few drops of the prepared electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to the separator.

-

Place the anode on top of the separator.

-

Add the spacer and spring.

-

Carefully place the top cap and crimp the coin cell using the crimping machine to ensure proper sealing.[4]

-

Let the assembled cells rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

3.3. Electrochemical Characterization

The following are key electrochemical tests to evaluate the effect of the this compound additive.

3.3.1. Formation Cycles and Cyclic Voltammetry (CV)

-

Objective: To form the initial SEI layer and investigate the electrochemical behavior of the electrolyte.

-

Procedure:

-

Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.[1]

-

Conduct Cyclic Voltammetry on a three-electrode cell using a working electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) immersed in the prepared electrolyte.[5]

-

Scan the potential within a window relevant to the battery's operating voltage to observe the electrochemical stability window of the electrolyte.

-

3.3.2. Galvanostatic Cycling Performance

-

Objective: To evaluate the long-term cycling stability, capacity retention, and coulombic efficiency.

-

Procedure:

-

Cycle the coin cells at various C-rates (e.g., C/10 for formation, followed by C/5, C/2, and 1C) for an extended number of cycles (e.g., 100-500).[1]

-

Record the charge and discharge capacities for each cycle.

-

Calculate the coulombic efficiency (Discharge Capacity / Charge Capacity) for each cycle.

-

Calculate the capacity retention as a percentage of the initial discharge capacity over the cycles.

-

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To measure the ionic conductivity of the electrolyte and the interfacial resistance of the SEI layer.

-

Procedure:

-

Assemble a symmetric cell with two identical electrodes (e.g., stainless steel or lithium metal).

-

Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[4]

-